Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a naphthyl group, a nitrophenyl group, and a piperazino group linked through a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Reduction: Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
Comparison: 1-NAPHTHYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19N3O5S/c25-21(20-7-3-5-16-4-1-2-6-19(16)20)22-12-14-23(15-13-22)30(28,29)18-10-8-17(9-11-18)24(26)27/h1-11H,12-15H2 |
InChI Key |
BIDUKIIQKHYJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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